N-cyclopropyl-4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
“N-cyclopropyl-4-((2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The compound also contains a quinazolinone group, which is a type of heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and quinazolinone groups would likely contribute to the compound’s overall polarity and could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the polar benzamide and quinazolinone groups, while its melting and boiling points would depend on factors like the size and shape of the molecule .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques : A study explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. These compounds can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, indicating potential in developing constrained amino acid derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
- Heterocyclic Compound Synthesis : Research into the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines has yielded new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These findings may contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Potential Biological Activities
- Antimicrobial Activities : A study on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones evaluated their antimicrobial activities, revealing that some compounds showed good activity against standard drugs. This suggests a potential avenue for developing new antimicrobial agents (Patel & Shaikh, 2011).
- Antitumor Activity : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and demonstrated broad-spectrum antitumor activity in vitro. Some compounds were found to be more potent than the positive control 5-FU, indicating their potential as antitumor agents (Al-Suwaidan et al., 2016).
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-37-22-13-21(14-23(15-22)38-2)30-26(34)17-39-29-32-25-6-4-3-5-24(25)28(36)33(29)16-18-7-9-19(10-8-18)27(35)31-20-11-12-20/h3-10,13-15,20H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDMUWHRXDRJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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